N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide
Description
N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a benzoyl group, a benzofuran moiety, and a chlorobenzamide group
Properties
Molecular Formula |
C22H14ClNO3 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C22H14ClNO3/c23-16-12-10-15(11-13-16)22(26)24-19-17-8-4-5-9-18(17)27-21(19)20(25)14-6-2-1-3-7-14/h1-13H,(H,24,26) |
InChI Key |
JTWSUMLPUMJKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-benzoyl-1-benzofuran-3-amine, which is then reacted with 4-chlorobenzoyl chloride under appropriate conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions typically result in the formation of new amide or ester derivatives.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, although no specific medical applications have been established yet.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzofuran moiety may play a role in binding to these targets, while the benzoyl and chlorobenzamide groups could influence the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoyl-1-benzofuran-3-yl)acetamide: This compound is structurally similar but lacks the chlorobenzamide group, which may result in different chemical and biological properties.
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide group, which can participate in specific chemical reactions and potentially enhance the compound’s biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
